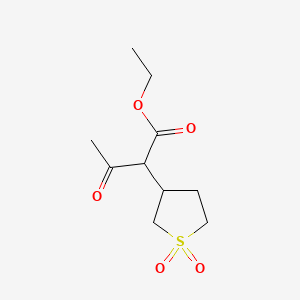

Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate

Description

Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate is a β-keto ester derivative characterized by a 1,1-dioxothiolan (sulfolane) ring substituted at the α-position of the 3-oxobutanoate backbone. This structural motif confers unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in cyclization reactions and as a precursor for heterocyclic compounds. The sulfolane moiety enhances polarity and may influence solubility and reactivity compared to analogous compounds without the sulfone group .

Properties

IUPAC Name |

ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5S/c1-3-15-10(12)9(7(2)11)8-4-5-16(13,14)6-8/h8-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINWJOBODCLFQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCS(=O)(=O)C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389395 | |

| Record name | ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4905-71-9 | |

| Record name | ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with a thiolane derivative under specific conditions. One common method includes the use of a strong base to catalyze the reaction, which facilitates the formation of the desired product. The reaction is usually carried out in an aprotic solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF) to optimize yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and high yield. The choice of solvent, temperature, and reaction time are critical factors that influence the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H16O5S

- Molecular Weight : Approximately 248.30 g/mol

- Key Functional Groups : Dioxothiolane ring, ketone, ester

These structural features contribute to the compound's reactivity and versatility in synthetic organic chemistry.

Applications in Organic Synthesis

Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple reaction pathways:

- Synthesis of Heterocycles : The compound can be utilized to create diverse heterocyclic compounds, which are essential in pharmaceuticals.

- Functionalization Reactions : The presence of reactive functional groups makes it suitable for further modifications, enabling the development of novel chemical entities.

Medicinal Chemistry Applications

The compound's structural characteristics also suggest potential applications in medicinal chemistry:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. This compound may possess similar activities worth exploring.

- Drug Development : The compound's ability to serve as a scaffold for drug design could lead to the development of new therapeutics targeting various diseases.

Mechanism of Action

The mechanism by which Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate exerts its effects involves interactions with specific molecular targets. The thiolane ring and ester functional group can participate in various biochemical pathways, influencing cellular functions and signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate with key analogs based on substituents, reactivity, and applications:

Structural and Reactivity Comparisons

- Sulfone vs. Thiolane Rings: The 1,1-dioxothiolan group in the target compound differs from the 1,3-dithiolan ring in compound 7c .

- Substituent Effects : The 4-chlorobenzyl group in 5 introduces steric bulk and lipophilicity, favoring interactions with hydrophobic targets in drug discovery . In contrast, the phthalimide-linked ethoxy chain in 4 offers hydrogen-bonding sites, useful in supramolecular chemistry .

- Amino vs. Sulfone Groups: The amino group in 6 enables nucleophilic reactivity (e.g., condensation reactions), whereas the sulfone group in the target compound may stabilize enolate intermediates, enhancing regioselectivity in alkylation reactions .

Biological Activity

Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a dioxothiolan ring, which is known for conferring various biological activities. The compound can be represented structurally as follows:

This structure highlights the presence of both ester and ketone functional groups, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival.

Antioxidant Properties

The compound has demonstrated considerable antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. This compound may scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory disorders.

Research Findings and Case Studies

Several studies have evaluated the biological activities of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study A | In vitro antibacterial assays | Significant inhibition of E. coli and S. aureus growth |

| Study B | Antioxidant assays using DPPH method | High radical scavenging activity (IC50 = 25 µg/mL) |

| Study C | In vivo anti-inflammatory model | Reduced paw edema in rat models by 40% |

These findings underscore the diverse biological activities associated with this compound.

The mechanisms underlying the biological activities of this compound include:

- Membrane Disruption : Interaction with bacterial membranes leading to increased permeability.

- Free Radical Scavenging : Donation of hydrogen atoms to free radicals.

- Cytokine Modulation : Inhibition of NF-kB signaling pathway leading to decreased inflammation.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate to achieve high yields?

- Methodology :

- Temperature control : Maintain reactions at 0–5°C during nitrosation steps to prevent side reactions (e.g., diazonium salt decomposition) .

- Solvent selection : Use acetic acid for acidic conditions or tetrahydrofuran (THF) under inert atmospheres for alkylation steps .

- Catalyst optimization : Sodium nitrite (NaNO₂) or sodium hydride (NaH) can enhance reaction efficiency, depending on the step .

- Yield monitoring : Isolate intermediates (e.g., ethyl 2-(hydroximino)-3-oxobutanoate) via ethyl acetate extraction and sodium sulfate drying, achieving ~86% yields .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodology :

- Liquid-liquid extraction : Use ethyl acetate to separate organic phases from aqueous layers, followed by washing with saturated NaCl to remove polar impurities .

- Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 1:4) to resolve structurally similar byproducts .

- Crystallization : Recrystallize from methanol or ethanol to improve purity, as demonstrated for analogous oxobutanoate derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the dioxothiolane ring (e.g., δ ~3.10–3.22 ppm for methylene protons) and ketone groups (δ ~2.25 ppm) .

- IR spectroscopy : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and sulfone (S=O) vibrations at ~1150–1300 cm⁻¹ .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragment patterns .

Advanced Research Questions

Q. How can contradictions in reaction outcomes (e.g., variable yields or byproducts) under similar conditions be systematically resolved?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (temperature, stoichiometry, solvent polarity) .

- Kinetic studies : Use in situ FTIR or HPLC to monitor intermediate formation and identify rate-limiting steps .

- Byproduct analysis : Characterize unexpected products via X-ray crystallography (e.g., SHELXL software for structural refinement) .

Q. What computational approaches are suitable for studying the reaction mechanism of dioxothiolane ring formation in this compound?

- Methodology :

- Density Functional Theory (DFT) : Model transition states and activation energies for sulfone cyclization steps using Gaussian or ORCA .

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability of intermediates .

- Docking studies : Predict interactions with biological targets (e.g., enzymes in tuberculosis research) using AutoDock Vina .

Q. How can stereochemical outcomes (e.g., cis/trans isomerism) be controlled during synthesis?

- Methodology :

- Chiral catalysts : Use enantioselective organocatalysts (e.g., proline derivatives) to bias ring-closing steps .

- X-ray diffraction : Resolve crystal structures of intermediates to confirm stereochemistry (e.g., SHELXS for phase determination) .

- Circular Dichroism (CD) : Monitor chiral centers in solution-phase intermediates .

Q. What strategies mitigate hazards associated with handling reactive intermediates (e.g., diazonium salts) during synthesis?

- Methodology :

- Safety protocols : Follow P210/P371 codes (e.g., avoid ignition sources, use explosion-proof equipment) .

- In situ quenching : Decompose excess diazonium salts with urea or sulfamic acid before workup .

- Ventilation : Conduct reactions in fume hoods to limit exposure to toxic vapors (H331/H315 codes) .

Q. How is this compound applied in drug discovery pipelines (e.g., as a building block for antitubercular agents)?

- Methodology :

- Structure-activity relationship (SAR) : Modify the dioxothiolane moiety to enhance bioactivity against Mycobacterium tuberculosis .

- In vitro assays : Test cytotoxicity using MTAP gene deletion models (e.g., methionine salvage pathway inhibition) .

- Metabolic stability : Assess hepatic clearance using microsomal incubation and LC-MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.